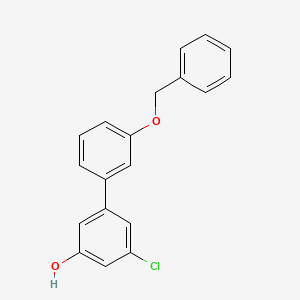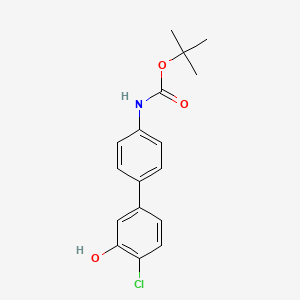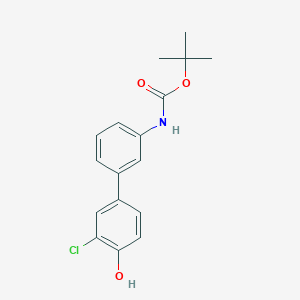![molecular formula C16H16ClNO3S B6382364 3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261957-34-9](/img/structure/B6382364.png)
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-C5-PPSP) is a phenol compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has the chemical formula C11H14ClNO3S. 3-C5-PPSP has been used in the synthesis of other compounds, as well as in the investigation of biochemical and physiological effects.
Applications De Recherche Scientifique
3-C5-PPSP has a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as 3-chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzene-1-sulfonate, which is a potential inhibitor of the enzyme acetylcholinesterase. 3-C5-PPSP has also been used in the synthesis of a variety of other compounds, such as pyrrolidine-3-sulfonamides, which are potential inhibitors of the enzyme dihydrofolate reductase.
Mécanisme D'action
The mechanism of action of 3-C5-PPSP is not fully understood. However, it is thought to act as a catalyst in the Suzuki-Miyaura cross-coupling reaction, and it is also thought to act as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C5-PPSP are not fully understood. However, it is thought to act as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase. It is also thought to have antioxidant properties, and it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-C5-PPSP in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. The main limitation of using 3-C5-PPSP in lab experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood.
Orientations Futures
Given the wide range of potential applications for 3-C5-PPSP, there are a number of potential future directions for research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential use in the synthesis of other compounds. Additionally, further research could be done to explore its potential use as an antioxidant, as well as its potential use in the treatment of certain types of cancer. Finally, further research could be done to explore its potential use as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase.
Méthodes De Synthèse
3-C5-PPSP can be synthesized through a process known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a phenol with a boronic acid using a palladium catalyst. The reaction is often carried out in an aqueous medium, and the resulting compound is a 3-chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol.
Propriétés
IUPAC Name |
3-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYLIMPDNUTYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686205 |
Source


|
| Record name | 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261957-34-9 |
Source


|
| Record name | 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)